3,5-Dinitrobenzoic acid (CAS: 99-34-3) is a highly electron-deficient aromatic carboxylic acid characterized by the presence of two meta-directing nitro groups. This dual substitution significantly lowers its pKa compared to standard benzoic acid, rendering it a strong organic acid and a highly reactive electrophilic core [1]. In industrial and laboratory procurement, it is primarily sourced as a derivatizing agent for analytical chemistry, a robust co-crystal former for pharmaceutical formulation, and a critical starting material for the synthesis of 3,5-diaminobenzoic acid—a key intermediate in the production of iodinated X-ray contrast media [1].
Attempting to substitute 3,5-dinitrobenzoic acid with mono-nitrated analogs (such as 4-nitrobenzoic acid) or unsubstituted benzoic acid compromises both analytical and synthetic workflows. The lack of a second electron-withdrawing nitro group in these alternatives results in a significantly higher pKa, which weakens the hydrogen-bonding networks essential for stable co-crystal formation in API solubility enhancement[1]. Furthermore, in analytical derivatization, mono-nitrated analogs yield esters with much lower melting points, failing to convert low-melting or oily alcohols into the sharp, easily identifiable crystalline solids required for rigorous quality control and structural characterization [1].
Due to the strong mesomeric and inductive electron-withdrawing effects of two nitro groups, 3,5-dinitrobenzoic acid exhibits significantly higher acidity than its mono-substituted and unsubstituted counterparts. It has a reported pKa of 2.77 in aqueous solution, compared to 3.42 for 4-nitrobenzoic acid and 4.20 for benzoic acid [1]. This heightened acidity makes it a superior hydrogen-bond donor, which is critical for forming stable, isostructural solvate co-crystals with active pharmaceutical ingredients (APIs) to improve their solubility profiles.
| Evidence Dimension | Aqueous pKa |
| Target Compound Data | pKa = 2.77 |
| Comparator Or Baseline | 4-Nitrobenzoic acid (pKa = 3.42); Benzoic acid (pKa = 4.20) |
| Quantified Difference | 0.65 to 1.43 pKa unit decrease |
| Conditions | Aqueous solution at standard conditions |
The lower pKa ensures stronger proton donation and more stable supramolecular synthons when engineering API co-crystals for enhanced drug dissolution.
In analytical workflows, 3,5-dinitrobenzoic acid is utilized to derivatize liquid or oily alcohols into solid esters for identification. Compared to 4-nitrobenzoic acid, the 3,5-dinitro analog consistently produces derivatives with significantly higher and sharper melting points. For example, the derivatization of isopropanol with 3,5-dinitrobenzoic acid yields a solid ester with a melting point of 123 °C, whereas the corresponding 4-nitrobenzoate derivative often possesses a melting point too low or broad for unambiguous identification [1]. This thermal distinctiveness prevents analytical ambiguity.
| Evidence Dimension | Derivative Melting Point (Isopropanol ester) |
| Target Compound Data | 123 °C (3,5-dinitrobenzoic acid-2-propylester) |
| Comparator Or Baseline | 4-Nitrobenzoate esters (characteristically lower/broader melting points) |
| Quantified Difference | Higher thermal stability and sharper melting transition |
| Conditions | Esterification in the presence of sulfuric acid catalyst |
Procuring the 3,5-dinitro variant guarantees that liquid analytes are reliably converted into high-melting crystalline solids, streamlining quality control.
3,5-Dinitrobenzoic acid is the standard industrial precursor for synthesizing 3,5-diaminobenzoic acid, the core building block for meglumine diatrizoate and other iodinated X-ray contrast agents. Optimized industrial reduction protocols, such as iron-hydrochloric acid reduction, achieve an 84.2% yield of the diamine from the 3,5-dinitro precursor at 100 °C[1]. Procuring the stable dinitro compound allows manufacturers to perform on-site reduction, avoiding the higher costs and storage stability issues associated with bulk sourcing of the oxidation-prone diamine.
| Evidence Dimension | Diamine Synthesis Yield |
| Target Compound Data | 84.2% yield of 3,5-diaminobenzoic acid |
| Comparator Or Baseline | Direct procurement of 3,5-diaminobenzoic acid (oxidation-prone) |
| Quantified Difference | Enables stable long-term precursor storage with >84% downstream conversion efficiency |
| Conditions | Iron powder reduction (1:8 molar ratio), 100 °C, 9 hours |
Sourcing the dinitro precursor provides a highly stable, cost-effective starting material for the scalable manufacturing of critical X-ray contrast media.
3,5-Dinitrobenzoic acid is the primary starting material for 3,5-diaminobenzoic acid, which is subsequently iodinated to produce diatrizoic acid and meglumine diatrizoate for medical imaging [1].
Used as a robust co-crystal former to improve the aqueous solubility, dissolution rate, and bioavailability of poorly soluble APIs (e.g., ethenzamide, acetamide) via strong hydrogen-bonding networks [2].
Employed in quality control and analytical laboratories to convert low-melting alcohols, phenols, and amines into highly crystalline 3,5-dinitrobenzoate derivatives with sharp, literature-standardized melting points for precise identification[3].
Irritant